2-Hydroxyethyl methanesulfonate

Beschreibung

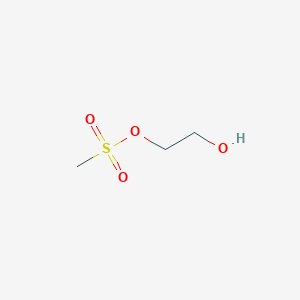

2-Hydroxyethyl methanesulfonate (chemical formula: C₅H₁₂O₅S; molecular weight: 184.21 g/mol; CAS: 118591-57-4) is a methanesulfonate ester derived from diethylene glycol. It features a hydroxyethoxy chain (-O-CH₂-CH₂-OH) linked to a methanesulfonyl group (-SO₃-CH₃) . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for developing drug candidates or complex molecules . Its structure combines polar hydroxyl groups with a reactive sulfonate ester, enabling applications in polymerization, crosslinking, and controlled-release formulations.

Eigenschaften

IUPAC Name |

2-hydroxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKXKIBYHWRLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

165194-30-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165194-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30173357 | |

| Record name | Ethane methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-37-0 | |

| Record name | 1,2-Ethanediol, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19690-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019690370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Base Selection and Stoichiometry

-

Pyridine or Triethylamine : These bases neutralize HCl, preventing equipment corrosion and side reactions. A 2:1 base-to-MsCl ratio ensures complete HCl absorption.

-

Solvent Systems : Anhydrous dichloromethane or tetrahydrofuran (THF) facilitates homogeneous mixing. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are avoided due to MsCl’s reactivity.

Yield and Purity

Under optimized conditions (0°C, slow MsCl addition), HEMS yields reach 85–90% with >98% purity. Di-ester contamination is minimized to <2% via controlled ethylene glycol stoichiometry (1.1 equivalents).

Epoxide Ring-Opening with Methanesulfonic Acid

The reaction of ethylene oxide (EO) with MSA offers a high-throughput route:

Mechanism and Kinetics

EO’s strained three-membered ring undergoes rapid protonation by MSA, followed by nucleophilic attack at the less substituted carbon. This regioselectivity ensures >95% mono-ester formation.

Process Parameters

-

Temperature : 40–60°C balances reaction rate and EO volatility. Higher temperatures accelerate polymerization side reactions.

-

Pressure : Subatmospheric pressure (0.5–1 atm) retains EO in the liquid phase, improving conversion.

-

Catalyst : Trace Fe³⁺ or Zn²⁺ (50–100 ppm) enhances ring-opening kinetics without affecting product stability.

Transesterification of Methyl Methanesulfonate

Methyl methanesulfonate (MMS) reacts with ethylene glycol to form HEMS:

Catalytic Approaches

Limitations

Low equilibrium constants () necessitate large excesses of ethylene glycol (5:1 molar ratio), complicating downstream separation.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | By-Products | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 70–80 | 95 | Di-ester (5–10%) | Moderate |

| MsCl Substitution | 85–90 | 98 | Di-ester (<2%) | High |

| EO Ring-Opening | 90–95 | 97 | Polyethylene oxide | High |

| Transesterification | 60–65 | 90 | Methanol, Di-ester | Low |

Challenges and Mitigation Strategies

Mono-Esterification Control

-

Protective Groups : Temporary protection of one hydroxyl group in ethylene glycol (e.g., silylation) ensures selective mono-esterification. Deprotection post-reaction adds steps but improves yield.

-

Kinetic Control : Rapid quenching at partial conversion (e.g., 70%) isolates HEMS before di-ester predominates.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxyethyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The methanesulfonate moiety can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Aldehydes or carboxylic acids.

Reduction Reactions: Reduced forms of the methanesulfonate moiety.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

HEMS is widely used as a reagent in organic chemistry for the preparation of various derivatives and intermediates. Its ability to undergo substitution, oxidation, and reduction reactions makes it a valuable tool for chemists.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Hydroxyethyl group can be replaced with other nucleophiles. |

| Oxidation Reactions | Hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids. |

| Reduction Reactions | Methanesulfonate moiety can be reduced to yield different products. |

Biological Applications

In biological research, HEMS is employed to investigate enzyme mechanisms and metabolic pathways. Its reactivity allows researchers to modify biological molecules, facilitating studies on cellular processes.

- Enzyme Mechanism Studies : HEMS can act as an alkylating agent, modifying DNA and proteins.

- Metabolic Pathway Analysis : It aids in tracking biochemical reactions within cells.

Pharmaceutical Development

HEMS is explored as a potential building block for pharmaceuticals due to its favorable properties. It has been investigated for drug delivery systems and as a component in copolymers for controlled release applications.

- Drug Delivery Systems : HEMS-based polymers have shown promise in enhancing the solubility and bioavailability of drugs.

- Copolymers for Drug Release : Research indicates that copolymers containing HEMS can effectively deliver therapeutic agents in a controlled manner.

Industrial Applications

HEMS is utilized in various industrial processes, including:

- Production of Specialty Chemicals : Its unique properties make it suitable for synthesizing specialized chemicals.

- Polymer Manufacturing : HEMS serves as a monomer in producing polymers with specific characteristics.

- Solvent Applications : It is used as a solvent in chemical reactions due to its polar nature.

Case Studies

- Biomass Processing : A study demonstrated that HEMS effectively separates cellulose from biomass materials, enhancing the efficiency of biofuel production .

- Hydroxy Protic Ionic Liquids (PILs) : Research has shown that HEMS can be incorporated into PILs, which are used in electrochemistry and natural product extraction. The incorporation of hydroxy groups facilitates strong hydrogen bonding, improving the efficiency of these processes .

- Drug Delivery Research : A copolymer involving HEMS was developed to enhance the delivery of hydroxychloroquine (HCQ), showing improved solubility and controlled release profiles compared to conventional formulations .

Wirkmechanismus

The mechanism of action of 2-Hydroxyethyl methanesulfonate involves its ability to act as an alkylating agent. The compound’s alkyl-oxygen bonds undergo fission, allowing it to react with nucleophiles within the intracellular milieu. This reactivity enables it to modify biological molecules, such as DNA and proteins, thereby influencing various cellular processes.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyethanesulfonate (Isethionic Acid)

- Structure : A sulfonic acid (HO-CH₂-CH₂-SO₃H) with a hydroxyl group, distinct from the ester linkage in this compound.

- Reactivity : The sulfonic acid group confers high water solubility and acidity (pKa ~1.5), unlike the neutral, hydrolytically labile sulfonate ester .

- Applications : Used in personal care products (e.g., shampoos) and as a counterion in drug salts (e.g., lamotrigine isethionate) .

Ethyl Methanesulfonate

- Structure : A simpler methanesulfonate ester (CH₃-SO₃-CH₂-CH₃) lacking hydroxyl groups.

- Reactivity: Strong alkylating agent due to the electrophilic ethyl group, leading to DNA mutations.

- Hazards: Classified as a carcinogen (IARC Group 2A), requiring stringent exposure controls .

Lead Methanesulfonate

2-Ethoxyethyl Methanesulfonate

- Structure : Contains an ethoxy group (-O-CH₂-CH₂-OCH₂-CH₃) instead of a hydroxyl, reducing polarity.

- Reactivity : Less hydrophilic than this compound, influencing solubility in organic solvents .

Reactivity and Stability

- Solvolysis : Methanesulfonate esters like this compound undergo solvolysis via SN2 mechanisms. Steric hindrance from the hydroxyethoxy chain may slow hydrolysis compared to simpler esters (e.g., ethyl methanesulfonate) .

- Thermal Stability: The hydroxyl group in this compound may participate in hydrogen bonding, enhancing stability relative to non-polar analogs like 2-ethoxyethyl methanesulfonate .

Biologische Aktivität

2-Hydroxyethyl methanesulfonate (HEMS) is a chemical compound that has garnered attention for its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological properties, including toxicity, biodegradability, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C3H8O4S) is an organosulfur compound characterized by the presence of a hydroxyl group and a methanesulfonate moiety. Its structure can be represented as follows:

This compound is soluble in water, making it suitable for various biological applications.

1. Toxicity Assessment

The toxicity of HEMS and related compounds has been evaluated in various studies. A notable investigation involved the assessment of (2-hydroxyethyl)ammonium lactates, which are structurally related to HEMS. The study found that these ionic liquids exhibited low toxicity levels with lethal concentrations (LC50) ranging from 0.01 to 0.35 mol/L, indicating that they are practically non-toxic .

| Compound | LC50 (mol/L) | Toxicity Level |

|---|---|---|

| (2-Hydroxyethyl)ammonium Lactates | 0.01 - 0.35 | Practically non-toxic |

2. Biodegradability

HEMS has shown promising results regarding its biodegradability. In studies involving various ionic liquids, HEMS derivatives demonstrated high biodegradation rates, with some compounds achieving over 95% degradation within specific time frames. This characteristic is crucial for environmental safety and sustainability .

| Ionic Liquid | Biodegradation Level (%) |

|---|---|

| (2-Hydroxyethyl) ammonium lactate | 95 |

| Other related ionic liquids | ≥ 60 |

3. Potential Therapeutic Applications

Research indicates that HEMS may have potential therapeutic applications, particularly in drug formulation and delivery systems due to its favorable solubility and low toxicity profile. Its structural similarity to choline suggests it may play a role in biological processes involving neurotransmission and metabolism .

Study on Antimicrobial Activity

A study published in PMC explored the antimicrobial properties of compounds similar to HEMS against Mycobacterium tuberculosis. It was found that certain derivatives could effectively target non-replicating forms of the bacteria, which are often resistant to conventional treatments . This suggests that HEMS or its derivatives could be explored further for their potential in treating resistant bacterial infections.

Environmental Impact Study

Another significant study evaluated the environmental impact of HEMS-related ionic liquids by measuring their chemical oxygen demand (COD) and biological oxygen demand (BOD). The results indicated that these compounds decompose rapidly in natural environments, thus minimizing their ecological footprint .

Q & A

Basic: What analytical methods are recommended for detecting trace levels of 2-Hydroxyethyl methanesulfonate in pharmaceutical research?

To quantify trace levels of this compound (HEMS), gas chromatography-mass spectrometry (GC-MS) with derivatization is widely employed. For example, methanesulfonate analogs (e.g., methyl, ethyl, and isopropyl derivatives) are derivatized using sodium iodide to form volatile alkyl iodides, enabling detection limits as low as 6–7 ng/mL . A CP-SIL 8 CB capillary column with helium carrier gas and electron impact ionization is optimal for separation and sensitivity. Method validation should include linearity checks (0.1–1.0 µg/mL), recovery studies (94–98%), and specificity testing against matrix interference . For hydrolytically unstable compounds, derivatization must be performed immediately after sample preparation to prevent degradation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

HEMS requires stringent safety measures due to its structural similarity to confirmed mutagens like ethyl methanesulfonate (EMS) . Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use vapor respirators in poorly ventilated areas .

- Engineering controls : Conduct experiments in fume hoods with local exhaust systems to minimize aerosol exposure .

- Emergency procedures : For skin contact, immediately rinse with water and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention .

- Waste disposal : Collect waste separately and treat via alkaline hydrolysis to neutralize sulfonate esters .

Advanced: How can researchers design experiments to assess the hydrolytic stability of this compound under varying conditions?

To evaluate HEMS stability:

Prepare solutions in acetonitrile/water (80:20 v/v) at concentrations ≤1 µg/mL to mimic trace impurity levels .

Incubate samples at controlled temperatures (e.g., 25°C, 40°C, 60°C) and pH ranges (2–10) to simulate storage and processing conditions.

Monitor degradation kinetics using periodic sampling and derivatization (e.g., with NaI) followed by GC-MS or headspace analysis .

Calculate rate constants (k) and half-lives (t1/2) using first-order kinetics. For example, EMS hydrolyzes rapidly at pH >8, with t1/2 decreasing exponentially with temperature .

Validate methods by spiking HEMS into drug matrices (e.g., APIs) to assess interference from excipients .

Advanced: What methodological considerations are essential when evaluating the mutagenic potential of this compound?

Key considerations for mutagenicity assays:

- Dose selection : Use sub-cytotoxic concentrations (e.g., 0.1–10 µg/mL) in Ames tests or mammalian cell assays to avoid false negatives from cell death .

- Metabolic activation : Include S9 liver microsomal fractions to detect pro-mutagenic metabolites .

- Controls : Compare against EMS (positive control) and solvent-only (negative control) .

- Endpoint specificity : Combine multiple assays (e.g., comet assay for DNA damage, micronucleus test for chromosomal aberrations) to address mechanistic variability .

- Data interpretation : Statistically analyze dose-response relationships using tools like PROAST or Benchmark Dose Modeling .

Advanced: How should researchers address discrepancies in genotoxicity data for this compound across experimental models?

Contradictions in genotoxicity data (e.g., positive in vitro vs. negative in vivo results) require:

Mechanistic investigation : Assess whether metabolic differences (e.g., detoxification in vivo) explain disparities. Use pharmacokinetic modeling to compare systemic exposure levels .

Assay optimization : Validate in vitro conditions (e.g., pH, serum protein binding) that may artificially enhance mutagenicity .

Cross-species comparison : Test HEMS in rodent and human cell lines to identify species-specific sensitivities .

Threshold determination : Establish a No-Observed-Genotoxic-Effect-Level (NOGEL) using in vivo micronucleus assays .

Regulatory alignment : Follow ICH M7 guidelines, which permit ≤1.5 µg/day intake for compounds with equivocal genotoxicity data .

Advanced: What strategies mitigate interference from matrix effects when quantifying this compound in complex biological samples?

To reduce matrix interference:

- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to isolate HEMS from proteins and lipids .

- Derivatization : Convert HEMS to a less polar derivative (e.g., pentafluorobenzyl ester) to enhance GC-MS sensitivity .

- Internal standards : Spike deuterated analogs (e.g., d3-HEMS) to correct for recovery variability .

- Chromatographic optimization : Employ gradient elution in HPLC with a C18 column and low-UV detection (210 nm) to resolve HEMS from co-eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.